4,4-Dimethyl-2-pentyne
Description
Significance of Internal Alkynes in Advanced Organic Synthesis
Internal alkynes, where the triple bond is located between two carbon atoms within the carbon chain, are of particular importance in advanced organic synthesis. They serve as key intermediates in the construction of complex molecules, including pharmaceuticals and materials with novel properties. researchgate.netnih.gov The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the synthesis of internal alkynes. researchgate.net Furthermore, cross-dehydrogenative coupling has emerged as an efficient method for preparing internal alkynes from readily available terminal alkynes, minimizing waste and enhancing synthetic efficiency. nih.gov These synthetic strategies underscore the value of internal alkynes as versatile building blocks.
Unique Structural Characteristics of 4,4-Dimethyl-2-pentyne
This compound, also known as tert-butyl methyl acetylene, is an internal alkyne with the molecular formula C₇H₁₂. nih.gov Its structure is distinguished by a triple bond between the second and third carbon atoms, with a methyl group attached to the second carbon and a sterically demanding tert-butyl group at the fourth position. cymitquimica.com This arrangement results in significant steric hindrance around the triple bond. The presence of the bulky tert-butyl group influences its reactivity and makes it a subject of interest in organometallic chemistry. chemicalbook.com
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.17 g/mol |
| CAS Number | 999-78-0 |
| Boiling Point | 83°C |
| Density | 0.718 g/cm³ |
| Solubility | Immiscible with water |
This table contains data sourced from multiple references. nih.govguidechem.com
Historical Context of this compound Research
Historically, research involving this compound has been centered on its utility in organometallic reactions. It has been employed to study the regioselectivity of its insertion into the palladium-carbon bond of cyclopalladated complexes. chemicalbook.comfishersci.ca Another notable application is its use in the synthesis of pyrimidine-diones through a reaction with isocyanate catalyzed by a nickel/N-heterocyclic carbene system. chemicalbook.comfishersci.ca The synthesis of this compound itself can be achieved through methods such as the alkylation of acetylide anions or the dehydrohalogenation of suitable halide precursors.
Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethylpent-2-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-5-6-7(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOALCTWKQSWRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40244289 | |
| Record name | 2-Pentyne, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40244289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-78-0 | |
| Record name | 2-Pentyne, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentyne, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40244289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-pentyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4,4 Dimethyl 2 Pentyne
Alkyne Metathesis as a Synthetic Route to 4,4-Dimethyl-2-pentyne
Alkyne metathesis is a powerful reaction in organic synthesis that involves the redistribution, or scrambling, of alkyne chemical bonds. wikipedia.org This transformation is catalyzed by metal-alkylidyne complexes, typically involving metals like molybdenum or tungsten, and proceeds through a metallacyclobutadiene intermediate. wikipedia.orgbeilstein-journals.org While highly effective for many internal alkynes, the application of alkyne metathesis to the synthesis of this compound requires careful consideration of substrate choice.
A potential, though not commonly cited, route could involve a cross-metathesis reaction. For instance, the reaction between 2-butyne (B1218202) and 5,5-dimethyl-2-hexyne could theoretically yield this compound. A significant challenge in alkyne metathesis is that terminal alkynes are often unsuitable substrates as they tend to undergo cyclotrimerization to form benzene (B151609) derivatives under metathesis conditions. organic-chemistry.org Therefore, a strategy employing two different internal alkynes would be necessary.
Table 1: Potential Cross-Metathesis Reaction for this compound
| Reactant 1 | Reactant 2 | Catalyst | Desired Product | Byproduct |
| 2-Butyne | 5,5-Dimethyl-2-hexyne | Molybdenum or Tungsten Alkylidyne Complex | This compound | 2-Butyne |
The driving force for such a reaction would depend on the relative volatilities of the components and the equilibrium dynamics. The reaction is an equilibrium process, and to drive it towards the desired product, one might need to remove a volatile byproduct, though in this proposed scheme, the byproduct is also a reactant. wikipedia.org
Dehydrohalogenation Strategies for this compound Formation
Dehydrohalogenation is a classical and robust method for synthesizing alkynes. chemistrytalk.org The process involves the elimination of two equivalents of a hydrogen halide (HX) from a suitable dihaloalkane substrate using a strong base. unacademy.comjove.com
The formation of this compound can be achieved through the double dehydrohalogenation of a vicinal or geminal dihalide. chemistrysteps.com A suitable precursor for this synthesis is 2,4-dibromo-4,4-dimethylpentane. This vicinal dihalide, when treated with a sufficiently strong base, undergoes two successive elimination reactions to form the target alkyne.
Substrate: 2,4-dibromo-4,4-dimethylpentane
Reagent: A strong base, most commonly sodium amide (NaNH₂) dissolved in liquid ammonia (B1221849) (NH₃). unacademy.comchemistrysteps.com Other strong bases like potassium hydroxide (B78521) (KOH) in ethanol (B145695) can also be used, often requiring heat. youtube.com
Product: this compound
The reaction requires at least two equivalents of the strong base to remove the two molecules of hydrogen bromide (HBr) and form the two pi bonds of the alkyne. jove.com
The synthesis of alkynes via dehydrohalogenation of dihalides proceeds through two consecutive E2 (bimolecular elimination) reactions. chemistrytalk.orgunacademy.comchemistrysteps.com The E2 mechanism is a concerted, one-step process where a base abstracts a proton while the leaving group (a halide) departs simultaneously. chemistrytalk.org
Key mechanistic features include:
Requirement of a Strong Base: The E2 reaction necessitates a strong base, such as an amide (⁻NH₂) or alkoxide ion, to facilitate the removal of the proton. chemistrytalk.orgyoutube.com
Stereochemistry: A critical requirement for the E2 mechanism is that the hydrogen to be removed and the halogen leaving group must be in an anti-periplanar conformation. chemistrytalk.org This geometric arrangement allows for the smooth overlap of orbitals to form the new pi bond.
Stepwise Elimination: The first E2 elimination converts the dihaloalkane into a vinylic halide intermediate. This intermediate is less reactive than the initial alkyl halide. Consequently, the second E2 elimination to form the alkyne is often more difficult and may require harsher conditions or a stronger base than the first. chemistrysteps.com
Table 2: Steps in the Dehydrohalogenation of 2,4-dibromo-4,4-dimethylpentane
| Step | Starting Material | Base | Key Event | Intermediate/Product |
| 1 | 2,4-dibromo-4,4-dimethylpentane | 1 eq. NaNH₂ | First E2 Elimination | Vinylic bromide intermediate |
| 2 | Vinylic bromide intermediate | 1 eq. NaNH₂ | Second E2 Elimination | This compound |
Reactivity and Mechanistic Investigations of 4,4 Dimethyl 2 Pentyne
Organometallic Transformations Involving 4,4-Dimethyl-2-pentyne
The unique structure of this compound, characterized by the sterically demanding tert-butyl group adjacent to the alkyne functionality, makes it an important reactant in the study of organometallic mechanisms.
Insertion Reactions into Metal-Carbon Bonds
The insertion of alkynes into metal-carbon bonds is a fundamental step in many catalytic cycles. With an unsymmetrical alkyne like this compound, the orientation of the alkyne as it inserts into the metal-carbon bond is a critical factor that determines the structure of the final product.
The study of alkyne insertion into the palladium-carbon bond of cyclopalladated complexes is crucial for understanding the mechanisms of palladium-catalyzed organic syntheses. The regioselectivity of the insertion of this compound into the Pd-C bond of such complexes has been a subject of specific investigation. In these reactions, the bulky tert-butyl group of the alkyne exerts a strong steric influence, directing the mode of insertion.
Research has focused on how the palladium complex, often derived from ligands like N,N-dimethylbenzylamine, controls the reaction pathway. The primary question is which of the two acetylenic carbons of this compound will become attached to the carbon of the original Pd-C bond and which will bind to the palladium atom. The steric clash between the tert-butyl group and the ancillary ligands on the palladium center is a major determinant of the observed regiochemistry. Typically, the insertion occurs in a manner that minimizes this steric repulsion, leading to a preferred regioisomer.
Table 1: Factors Influencing Regioselectivity in Insertion Reactions
| Factor | Description | Expected Outcome with this compound |
|---|---|---|
| Steric Hindrance | The spatial bulk of substituents on both the alkyne and the metal complex. | The less sterically hindered carbon of the alkyne (methyl-substituted side) is expected to bind to the more sterically crowded partner. |
| Electronic Effects | The distribution of electron density in the alkyne triple bond. | Can influence the orientation of insertion, though often secondary to steric effects with this alkyne. |
| Ligand Environment | The nature of the ligands coordinated to the palladium center. | Bulky ligands on the palladium complex can enhance the regiochemical preference. |
Beyond regioselectivity, the stereochemistry of alkyne insertion is a critical aspect of these transformations. The insertion of an alkyne into a Pd-C bond is typically a syn-stereoselective process, meaning that the palladium and the carbon group add to the same face of the alkyne triple bond. This results in the formation of a specific stereoisomer in the resulting vinylpalladium intermediate.
For this compound, the combination of regio- and stereochemical control is vital for the synthesis of well-defined products. The initial syn-addition establishes the geometry of the newly formed double bond. The regioselectivity, governed largely by the steric influence of the tert-butyl group, dictates the position of this double bond within the larger organic framework. Subsequent reactions of the vinylpalladium intermediate, such as reductive elimination or further insertion reactions, will then proceed from this defined stereochemical and regiochemical state, allowing for the construction of complex molecular architectures with a high degree of control.
Catalytic Reactions with Nickel and N-Heterocyclic Carbene Complexes
Nickel complexes, particularly those stabilized by N-Heterocyclic Carbene (NHC) ligands, are powerful catalysts for a variety of transformations involving alkynes. The strong σ-donating ability of NHC ligands enhances the reactivity of the nickel center, enabling challenging catalytic cycles.
A notable application of this compound is in the nickel-catalyzed cycloaddition with isocyanates to furnish pyrimidine-dione derivatives. researchgate.net This transformation involves the coupling of one molecule of the alkyne with two molecules of an isocyanate. The use of an unsymmetrically substituted alkyne like this compound is crucial for the success of this reaction, as it favors the formation of the desired pyrimidine-dione over the competing pyridone product. researchgate.net
The proposed mechanism initiates with the oxidative coupling of the alkyne and one molecule of isocyanate to the Ni(0)-NHC complex, forming an azanickelacyclopentene intermediate. Subsequent insertion of a second molecule of isocyanate, followed by reductive elimination, yields the final pyrimidine-dione product. The regioselectivity of the initial oxidative coupling is influenced by the steric and electronic properties of the alkyne.
Table 2: Nickel-Catalyzed Synthesis of a Pyrimidine-dione Derivative
| Reactant 1 | Reactant 2 | Catalyst System | Product |
|---|
The nickel-catalyzed hydroheteroarylation of alkynes is a powerful method for the synthesis of substituted alkenes. acs.orgelsevierpure.com This reaction involves the addition of a C-H bond from a heteroarene across the carbon-carbon triple bond of the alkyne. With unsymmetrical internal alkynes, a key challenge is controlling the regioselectivity of the addition. acs.org
While specific studies on the hydroheteroarylation of this compound are not prevalent in the reviewed literature, the general principles of this reaction can be applied. In nickel-catalyzed hydroheteroarylation, excellent regioselectivity is often observed, with the heteroaryl group typically adding to the less sterically hindered carbon of the alkyne, and the hydrogen atom adding to the more hindered carbon. elsevierpure.comresearchgate.net This preference is driven by the formation of a key nickel-hydride intermediate and subsequent migratory insertion of the alkyne. For this compound, it is predicted that the heteroaryl group would add to the methyl-substituted side of the alkyne, placing the bulky tert-butyl group trans to the newly introduced heteroaryl moiety in the resulting vinyl-heteroarene product to minimize steric strain. researchgate.net
Table 3: Predicted Outcome of Hydroheteroarylation of this compound
| Alkyne Substrate | Heteroarene | Catalyst System | Predicted Major Regioisomer |
|---|
Influence of Steric Factors on Regioselectivity in Nickel Catalysis
The substantial steric bulk of the tert-butyl group in this compound exerts a profound influence on the regioselectivity of nickel-catalyzed reactions. This steric hindrance dictates the orientation of the alkyne as it coordinates to the nickel center and participates in subsequent bond-forming steps, thereby controlling the substitution pattern of the resulting products.
In nickel-catalyzed cycloaddition reactions, the tert-butyl group directs the approach of the other reacting species. For instance, in the Ni/PPh₃-catalyzed intermolecular insertion of alkynes into the C(sp²)–C(sp³) σ-bond of 3-azetidinones, the use of the sterically biased this compound resulted in the regioselective formation of the cycloadduct. nih.gov The steric demand of the tert-butyl group ensures that it is positioned away from the carbonyl group in the product, minimizing steric strain in the transition state. nih.gov This directing effect is a valuable tool in synthesis, allowing for the predictable formation of a specific regioisomer.
The regioselectivity in such reactions is often governed by the minimization of steric interactions between the substituents on the alkyne and the ligands on the nickel catalyst. nih.gov The large tert-butyl group of this compound will preferentially occupy a less crowded position in the coordination sphere of the nickel catalyst, thereby influencing the insertion pathway and the final product structure.
Table 1: Regioselectivity in Nickel-Catalyzed Cycloaddition with this compound
| Reactants | Catalyst System | Product | Regioselectivity |
|---|
Hydrogenation Reactions of this compound
The triple bond of this compound can be fully or partially reduced through catalytic hydrogenation, yielding either the corresponding alkane or alkene, depending on the catalyst and reaction conditions employed.
Selective Partial Hydrogenation to Alkenes (e.g., Cis-Alkene Formation with Lindlar Catalyst)
Selective partial hydrogenation of this compound allows for the synthesis of the corresponding alkene, (Z)-4,4-dimethyl-2-pentene. This transformation is stereoselectively achieved using a "poisoned" catalyst, most notably the Lindlar catalyst. The Lindlar catalyst, which consists of palladium supported on calcium carbonate and treated with a poison such as lead acetate (B1210297) and quinoline, deactivates the catalyst just enough to prevent over-reduction of the initially formed alkene to an alkane. masterorganicchemistry.comwisc.edu
The hydrogenation reaction occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the alkyne triple bond as it is adsorbed on the catalyst surface. This results in the exclusive formation of the cis or (Z)-alkene. masterorganicchemistry.com The general mechanism for Lindlar catalyst-mediated hydrogenation involves the adsorption of the alkyne onto the palladium surface, followed by the sequential addition of two hydrogen atoms.
Table 2: Selective Hydrogenation of this compound to (Z)-4,4-Dimethyl-2-pentene
| Catalyst | Reagent | Product | Stereochemistry |
|---|
Complete Hydrogenation to Saturated Hydrocarbons (e.g., with Platinum Catalyst)
Complete hydrogenation of this compound results in the formation of the saturated hydrocarbon, 4,4-dimethylpentane. This is typically achieved using more active catalysts, such as platinum, often in the form of Adams' catalyst (platinum dioxide, PtO₂) or platinum on a carbon support (Pt/C). wikipedia.orgiitm.ac.in
These highly active catalysts facilitate the addition of two equivalents of hydrogen gas across the triple bond. The reaction proceeds through an initial reduction to the alkene, which, unlike in selective hydrogenations, remains adsorbed to the catalyst surface and undergoes a second hydrogenation to yield the final alkane product. The oxide form of the catalyst, PtO₂, is not the active species itself but is reduced in situ by hydrogen to form highly dispersed platinum black, which is the active catalyst for the hydrogenation process. wikipedia.orgresearchgate.net
Table 3: Complete Hydrogenation of this compound to 4,4-Dimethylpentane
| Catalyst | Reagent | Product |
|---|
Role of this compound as a Mechanistic Probe in Reaction Studies
The distinct structural features of this compound, particularly its steric bulk, make it a valuable tool for investigating reaction mechanisms and the properties of reactive intermediates.
Trapping of Intermediate Metal Hydrides (e.g., Zirconocene (B1252598) Dihydrides)
The reactivity of the triple bond in this compound allows it to act as a trapping agent for highly reactive, transient species such as metal hydrides. In studies involving zirconocene chemistry, alkyne insertion into a zirconium-hydride bond is a key mechanistic step. For example, a zirconocene hydride species, which can be generated in situ from zirconocene dichloride, can be trapped by an alkyne. nih.gov
This trapping experiment serves as strong evidence for the formation of a discrete metal hydride. The alkyne inserts into the Zr-H bond via a hydrometalation mechanism, resulting in a stable vinyl zirconocene complex. nih.gov The stereochemistry of the resulting vinylzirconocene product, typically trans, provides further insight into the concerted, four-center transition state of the hydrometalation step. nih.gov While a direct example with zirconocene dihydride and this compound is specific, the principle of using alkynes to trap such intermediates is well-established in the field. nih.govwikipedia.org
Elucidation of Reaction Pathways and Kinetics
The steric hindrance provided by the tert-butyl group of this compound can be exploited to elucidate reaction pathways and study kinetic effects. By comparing the reactivity of this hindered alkyne to that of less sterically encumbered alkynes, researchers can probe the sensitivity of a reaction to steric factors.
For example, in nickel-catalyzed cycloadditions, the predictable regioselectivity enforced by the tert-butyl group helps to confirm mechanistic proposals that invoke sterically controlled transition states. nih.gov If a reaction proceeds significantly slower or with different selectivity with this compound compared to a smaller alkyne like 2-pentyne (B165424), it provides strong evidence that steric crowding is a key factor in the rate-determining step or product-determining step of the reaction mechanism. This comparative approach allows for a deeper understanding of the geometric requirements of the catalytic cycle.
Spectroscopic Characterization of 4,4 Dimethyl 2 Pentyne and Its Derivatives
Vibrational Spectroscopy for Triple Bond Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental in identifying the characteristic carbon-carbon triple bond (C≡C) of alkynes.
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For 4,4-Dimethyl-2-pentyne, the most significant feature in its IR spectrum is the absorption band corresponding to the C≡C stretching vibration. As an internal alkyne, this stretch typically appears in the 2100–2260 cm⁻¹ region. libretexts.org However, due to the relatively symmetrical substitution around the triple bond, the change in dipole moment during the vibration is small, resulting in a characteristically weak absorption band. libretexts.org The gas-phase IR spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database. nist.govnist.gov
Computational studies using methods like MM3 have also been employed to calculate the vibrational frequencies of acetylenic compounds, including this compound, to aid in the interpretation of experimental spectra. kirj.ee For derivatives such as 4,4-dimethylpent-2-ynal, the IR spectrum would show additional strong peaks, notably for the carbonyl (C=O) group around 1700 cm⁻¹.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) for Internal Alkynes |
| C≡C Stretch | 2100 - 2260 (Weak) |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C-H Bend (Alkyl) | 1350 - 1480 |
This table presents typical IR absorption regions for the functional groups found in this compound.
Raman spectroscopy serves as a complementary technique to IR spectroscopy. For symmetrical or nearly symmetrical internal alkynes, the C≡C stretching vibration, which is often weak in the IR spectrum, produces a strong and easily identifiable signal in the Raman spectrum. nih.gov This is because the polarizability of the C≡C bond changes significantly during the stretching vibration, a key requirement for a Raman-active mode. This makes Raman spectroscopy particularly valuable for confirming the presence of the triple bond in molecules like this compound. nih.gov
While detailed spectral data for this compound is specified as available, specific peak values from primary literature are not readily accessible in the initial search. nih.gov However, studies on similar molecules like 2-pentyne (B165424) have utilized Raman spectroscopy for comprehensive vibrational assignment, highlighting its utility in this class of compounds. researchgate.net
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| C≡C Stretch | ~2100 - 2260 | Strong |
This table shows the expected Raman signal for the key functional group in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. Through ¹H and ¹³C NMR, the complete structure of this compound can be determined.
The ¹H NMR spectrum of this compound is relatively simple and highly informative. The structure contains two distinct types of protons: those on the methyl group attached to the alkyne and those on the tert-butyl group. The integration of the signals corresponding to these protons (a 3:9 or 1:3 ratio) confirms their relative abundance. Due to the diamagnetic anisotropy of the triple bond, the protons on the adjacent methyl group are shielded.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C≡C-CH₃ | ~1.8 | Singlet | 3H |
| -C(CH₃)₃ | ~1.2 | Singlet | 9H |
This table outlines the predicted ¹H NMR spectral data for this compound. Specific data is available from spectral databases. nih.gov
The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. The molecule possesses five unique carbon environments. The sp-hybridized carbons of the internal alkyne typically resonate in the range of 65-90 ppm. The spectrum will show distinct signals for the methyl carbon, the two carbons of the triple bond, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons of the tert-butyl group. nih.gov
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| -C≡C-C H₃ | ~4 |
| -C ≡C-CH₃ | ~75-85 |
| -C≡C -C(CH₃)₃ | ~75-85 |
| -C (CH₃)₃ | ~28 |
| -C(C H₃)₃ | ~31 |
This table presents the expected ¹³C NMR chemical shifts for this compound based on spectral database information. nih.gov
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, confirming its molecular formula. For this compound (C₇H₁₂), the molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 96.17 g/mol . nist.gov
Electron ionization (EI) mass spectrometry causes the molecule to fragment in a predictable manner. A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃, 15 amu) to form a stable tertiary carbocation, or the loss of the entire tert-butyl group. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing prominent peaks that can be used to confirm the structure. nih.govnist.gov
| Ion | m/z (Mass/Charge) | Identity |
| [M]⁺ | 96 | Molecular Ion |
| [M-15]⁺ | 81 | Loss of a methyl group (•CH₃) |
| 79 | Further fragmentation | |
| 53 | Further fragmentation |
This table lists the key mass-to-charge ratios observed in the mass spectrum of this compound. The top three peaks are listed as m/z 81, 79, and 53. nih.gov
Computational Chemistry and Theoretical Studies on 4,4 Dimethyl 2 Pentyne
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of organic molecules. By approximating the electron density of a system, DFT allows for the calculation of molecular energies, geometries, and other properties with a favorable balance of accuracy and computational cost.
DFT calculations are instrumental in predicting the reactivity of 4,4-dimethyl-2-pentyne and mapping out the energetic landscapes of its reactions. The sterically hindered tert-butyl group and the electron-rich triple bond are key features that computational models help to understand.
Organometallic Reactions: The compound is utilized in organometallic chemistry, where it exhibits regioselective insertion into the palladium-carbon bonds of cyclopalladated complexes. thermofisher.com DFT modeling, for instance using the B3LYP functional with the 6-31G* basis set, can be employed to calculate the energies of transition states for such reactions, including the formation of alkyne-gold π-complexes in gold(I)-catalyzed cyclizations.
Isomerization Mechanisms: In studies of diene-to-alkyne isomerization involving heterobimetallic M---Zr (M = Al, Zn, Mg) hydride complexes, DFT has been used to calculate the thermodynamics of the process. acs.org While this research focused on the isomerization of dienes to alkynes, this compound served a crucial role as a trapping agent for intermediate zirconocene (B1252598) dihydride species, confirming steps within the proposed catalytic cycle. acs.org
Cycloaddition Reactions: DFT is also applied to investigate the cycloaddition reactions of alkynes. For the related compound 4-methyl-2-pentyne, DFT calculations have been used to model its Ni-mediated [3+2] cycloaddition with 2-trifluoromethyl-1-alkenes, elucidating the energy profiles of the reaction pathway. researchgate.net Such studies provide insight into how the electronic and steric properties of substituted alkynes influence their reactivity in forming cyclic compounds. researchgate.net
| Reaction Type | Computational Method | Key Findings from Theoretical Studies |
| Organometallic Insertion | DFT (B3LYP/6-31G*) | Predicts regioselectivity in insertions into Pd-C bonds and models transition state energies in gold-catalyzed reactions. |
| Diene-to-Alkyne Isomerization | DFT | Calculates reaction thermodynamics and helps elucidate a heterobimetallic rebound mechanism. acs.org |
| [3+2] Cycloaddition | DFT | Determines energy profiles and the influence of alkyne substituents on reaction pathways. researchgate.net |
A primary strength of DFT is its ability to locate and characterize the structures and energies of short-lived transition states and reaction intermediates. This provides a molecular-level picture of how a reaction proceeds.
For the diene-to-alkyne isomerization mechanism studied with DFT, the Gibbs activation energies for the highest energy transition states were calculated to be in the range of 35–36 kcal mol⁻¹. acs.org The small calculated energy differences between several key transition states indicated that it was difficult to assign a single rate-limiting step from the calculations alone. acs.org In the context of alkene cracking over zeolite catalysts, DFT simulations have been used to characterize the transition states for β-scission reactions of related C7 alkenes, such as (E)-4,4-dimethyl-pent-2-ene. researchgate.net These studies reveal the dynamic nature of intermediates and transition states, highlighting how carbenium ions and π-complexes are linked along the reaction coordinate. researchgate.net
Quantum Chemical Modeling of Electronic Structure
Quantum chemical calculations offer a detailed view of the electronic landscape of this compound, which is fundamental to its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity and stability. irjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates higher reactivity. irjweb.com For alkynes, DFT calculations can predict their reactivity in processes like cycloadditions or hydrogenations by analyzing the HOMO-LUMO gap. In the case of this compound, the electron-donating alkyl groups would be expected to raise the energy of the HOMO, influencing its nucleophilic character.
| Orbital Parameter | Significance in Reactivity |
| E(HOMO) | Represents the electron-donating ability of the molecule. Higher energy indicates stronger nucleophilicity. |
| E(LUMO) | Represents the electron-accepting ability of the molecule. Lower energy indicates stronger electrophilicity. |
| ΔE (HOMO-LUMO Gap) | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. irjweb.com |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other species. researchgate.netwolfram.com The MEP map displays regions of negative electrostatic potential (typically colored red or orange), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netwolfram.com
For this compound, an MEP map would show a region of high electron density (negative potential) localized around the carbon-carbon triple bond. This π-electron cloud is the primary site for electrophilic addition reactions. The surrounding alkyl groups (methyl and tert-butyl) would show near-neutral potential (green), while the hydrogen atoms would exhibit slightly positive potential. This visualization confirms the triple bond as the molecule's reactive center for interactions with electrophiles.
Theoretical Insights into Stereochemical Outcomes and Stereoselectivity
Computational methods provide significant insight into the factors that control the stereochemistry of reactions involving this compound. The significant steric bulk of the tert-butyl group is a dominant factor in directing the approach of reagents, often leading to high levels of stereoselectivity.
Theoretical studies on the reactions of unsymmetrical alkynes can explain and predict regioselectivity. For example, DFT calculations on the insertion of this compound into metal-carbon bonds can rationalize why one regioisomer is formed preferentially over the other. thermofisher.com The calculations would model the transition states for both possible insertion pathways, with the lower energy pathway corresponding to the observed product. The steric clash between the bulky tert-butyl group and the ligands on a metal center is often the deciding factor that favors the approach of the metal to the less hindered side of the alkyne. Similarly, in cycloaddition reactions, FMO analysis and transition state modeling can predict which orientation of the reacting partners is electronically and sterically favored, thus determining the stereochemical outcome. researchgate.net
Applications of 4,4 Dimethyl 2 Pentyne in Advanced Organic Synthesis
4,4-Dimethyl-2-pentyne as a Key Building Block in Complex Chemical Architectures
This compound is a versatile building block used in the assembly of intricate molecular structures. guidechem.com The reactivity of its alkyne functional group allows for a range of chemical transformations, making it a valuable tool for synthetic chemists. cymitquimica.comvaia.com For instance, alkynes are frequently used in the formation of organometallic compounds, which are crucial as catalysts and intermediates in the synthesis of more complex molecules. vaia.com
A significant application of this compound is in organometallic chemistry, particularly in reactions involving transition metals like palladium. chemicalbook.comfishersci.cafishersci.com It is utilized for its ability to undergo regioselective insertion into the palladium-carbon (Pd-C) bond of cyclopalladated complexes. chemicalbook.comfishersci.cafishersci.com This specific reactivity allows for controlled bond formation and the construction of sophisticated chemical frameworks. The steric hindrance provided by the tert-butyl group influences the stereochemical outcome of these reactions, providing a pathway to specific isomers.
The compound undergoes a variety of reactions that underscore its utility as a synthetic building block. These reactions, which involve the transformation of its triple bond, enable the introduction of new functional groups and the extension of carbon chains. smolecule.com
| Reaction Type | Description | Common Reagents/Conditions | Resulting Products |
|---|---|---|---|
| Reduction (Hydrogenation) | The triple bond is reduced to a double bond (alkene) or a single bond (alkane). The reaction with excess hydrogen gas in the presence of a palladium catalyst results in the complete saturation of the triple bond. chegg.comchegg.com | Excess H₂ gas, Palladium (Pd) catalyst. chegg.comchegg.com | 4,4-Dimethylpentane. chegg.com |
| Oxidation | The triple bond is cleaved or functionalized to form oxygen-containing compounds. | Potassium permanganate (B83412) (KMnO₄), Ozone (O₃). | Ketones or carboxylic acids. |
| Halogenation | Addition of halogens across the triple bond. cymitquimica.com | Chlorine (Cl₂), Bromine (Br₂). | Dihalogenated compounds. |
Precursor for Specialty Chemicals and Pharmaceutical Intermediates
This compound serves as a crucial starting material in the production of various specialty chemicals, agrochemicals, and pharmaceutical intermediates. guidechem.comguidechem.com Its unique structure is incorporated into larger molecules to tailor their chemical and biological properties. guidechem.com
One notable industrial application is its use in the synthesis of pyrimidine-dione derivatives. chemicalbook.comfishersci.ca This is achieved by reacting this compound with an isocyanate in the presence of a nickel/N-heterocyclic carbene catalyst system. chemicalbook.comfishersci.cafishersci.com Pyrimidine-diones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, highlighting the importance of this compound as a precursor in medicinal chemistry.
| Application Area | Description | Reference |
|---|---|---|
| Organometallic Chemistry | Used for its regioselective insertion into palladium-carbon bonds in cyclopalladated complexes. chemicalbook.comfishersci.ca | chemicalbook.comfishersci.ca |
| Industrial Synthesis | Employed to produce pyrimidine-dione by reacting with isocyanate using a nickel catalyst. chemicalbook.comfishersci.ca | chemicalbook.comfishersci.ca |
| Synthesis of Bioactive Molecules | Serves as a precursor for various biologically active compounds with potential pharmaceutical applications. guidechem.com | guidechem.com |
Applications in Materials Science
The reactivity of the alkyne bond in this compound and its derivatives makes it a candidate for the synthesis of novel polymers and advanced materials.
Substituted polyacetylenes, which are polymers synthesized from alkyne monomers, are known for their application in membrane technology. acs.org Specifically, polymers derived from alkynes structurally similar to this compound have shown significant promise for gas separation. google.com For example, poly(4-methyl-2-pentyne) [PMP], a glassy, hydrocarbon-based polyacetylene, is noted for its extremely high fractional free volume and high permeability to hydrocarbon gases. acs.orgresearchgate.net
Research has focused on PMP and its nanocomposites for use in gas separation membranes. acs.org These membranes exhibit selective permeability, which is a critical property for industrial applications such as natural gas sweetening and air separation. researchgate.net The addition of nonporous, nanoscale fumed silica (B1680970) to PMP has been shown to systematically increase the permeability coefficients of the resulting nanocomposite membrane. acs.org For instance, the permeability of a PMP membrane containing 40 wt % fumed silica to methane (B114726) is 2.3 times higher than that of the unfilled polymer. acs.org This enhancement is attributed to an increase in the free volume available for molecular transport. acs.org
| Gas/Vapor | Permeability (Barrer) | Conditions | Reference |
|---|---|---|---|
| n-Butane | 7500 | In a mixture of 2 mol% n-butane in methane at 25°C | acs.org |
| Oxygen (O₂) | 22 | Dense film | google.is |
| Nitrogen (N₂) | 5.7 | Dense film | google.is |
Note: 1 Barrer = 10-10 cm3(STP)·cm / (cm2·s·cmHg)
The ability of this compound and its derivatives to undergo polymerization opens avenues for the creation of novel materials with tailored properties. The synthesis of polymers containing specific functional groups allows for the development of materials for various applications. For example, a derivative, 1-pentyne-4,4-dimethyl ester, has been polymerized to create novel polymers containing PROXYL radicals at high densities. acs.org These resulting polymers are soluble in common organic solvents and exhibit thermal stability up to approximately 220 °C. acs.org Such materials have demonstrated reversible charge/discharge processes, suggesting potential applications in energy storage as organic radical batteries. acs.org The versatility of alkyne polymerization suggests that this compound could serve as a monomer for other advanced materials, potentially in areas like specialty lubricants or components for fuel cells. smolecule.com
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for 4,4-Dimethyl-2-pentyne Transformations
The transformation of this compound is a fertile ground for the development of new and efficient catalytic systems. While traditional catalysts like palladium on carbon (Pd/C) are used for simple hydrogenation, emerging research focuses on transition metals such as ruthenium and rhodium to achieve more complex and selective transformations. researchgate.netchegg.com
A significant area of development is in ruthenium-catalyzed reactions. For instance, the atom-economic alkene-alkyne coupling reaction catalyzed by [CpRu(MeCN)3]PF6 has been investigated using this compound. nih.gov This reaction is notable for creating stereodefined vinyl boronates and silanes without the need for pre-functionalized starting materials. nih.gov In a study reacting this compound with an allyl boronate, a branched-to-linear product ratio of 3:1 was observed, demonstrating the catalyst's ability to navigate the steric hindrance of the tert-butyl group. nih.gov
Rhodium catalysts have also shown promise. In rhodium(III)-catalyzed oxidative cycloadditions with benzamides, this compound participates to form isoquinolones. nih.gov These reactions proceed with a high degree of regioselectivity, yielding a single major isomer where the bulky tert-butyl group is positioned distal to the isoquinolone nitrogen. nih.gov
Furthermore, the regioselective insertion of this compound into the palladium-carbon (Pd-C) bond of cyclopalladated complexes is a key area of study for understanding and developing new catalytic processes in organometallic chemistry. fishersci.ca Research into gold(I) complexes is also helping to understand the coordination chemistry and binding characteristics of sterically demanding alkynes like this compound.
| Catalyst System | Transformation | Key Finding | Yield |
|---|---|---|---|
| [CpRu(MeCN)3]PF6 | Alkene-Alkyne Coupling | Forms vinyl boronates with 3:1 regioselectivity (branched:linear). nih.gov | Up to 90% nih.gov |
| [RhCp*Cl2]2 / Cu(OAc)2·H2O | Oxidative Cycloaddition with Benzamide | Forms substituted isoquinolones with high regioselectivity. nih.gov | 71% nih.gov |
| Palladium Complexes | Regioselective Insertion | Inserts into Pd-C bonds, crucial for developing new catalytic systems. fishersci.ca | - |
Advances in Stereoselective Synthesis Utilizing this compound
The rigid structure of this compound makes it an interesting substrate for stereoselective synthesis, where the goal is to control the three-dimensional arrangement of atoms in the product.
A classic example of diastereoselective synthesis is the partial hydrogenation of this compound to produce the corresponding cis-alkene. This transformation is achieved with high specificity using a Lindlar catalyst (palladium on calcium carbonate poisoned with quinoline), which ensures the syn-addition of hydrogen across the triple bond, yielding exclusively the (Z)-isomer, cis-4,4-Dimethyl-2-pentene.
More advanced stereocontrolled methods are also emerging. The aforementioned ruthenium-catalyzed alkene-alkyne coupling provides a powerful method for generating highly substituted vinyl boronates with predictable stereochemistry. nih.gov When this compound is reacted with allyl boronates, the process exclusively yields the (E)-vinyl borane (B79455) product, showcasing excellent stereocontrol. nih.gov This method allows for the creation of a stereodefined trisubstituted olefin in a single step. nih.gov While this specific reaction is not enantioselective, it represents a significant advance in controlling the stereochemical outcome of reactions involving this alkyne.
| Catalyst/Reagent | Reaction Type | Stereochemical Outcome | Product |
|---|---|---|---|
| Lindlar Catalyst (Pd/CaCO3, quinoline) | Partial Hydrogenation | Diastereoselective (syn-addition) | cis-4,4-Dimethyl-2-pentene |
| [CpRu(MeCN)3]PF6 | Alkene-Alkyne Coupling | Stereoselective (E-isomer exclusively) nih.gov | (E)-Vinyl Boronate derivative nih.gov |
Integration with Sustainable Chemistry and Flow Reactor Methodologies
Future chemical manufacturing requires processes that are not only efficient but also environmentally benign. The principles of sustainable or "green" chemistry—such as atom economy, use of safer solvents, and energy efficiency—are central to this effort.
The ruthenium-catalyzed alkene-alkyne coupling involving this compound is a prime example of an atom-economic reaction. nih.govscranton.edu In such reactions, all the atoms of the reactants are incorporated into the final product, minimizing waste. chemistry-teaching-resources.com This contrasts sharply with substitution or elimination reactions that inherently generate byproducts. chemistry-teaching-resources.com The development of catalytic cycles that maximize atom economy is a key goal in sustainable chemistry.
While specific studies on the use of this compound in continuous flow reactors are not yet widely reported, the catalytic systems being developed are well-suited for such technology. Flow chemistry, where reactants are continuously pumped through a reactor, offers advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. The integration of novel homogeneous catalysts, like the ruthenium and rhodium systems discussed, into flow methodologies represents a logical next step for industrial application, potentially enabling safer handling of reagents and more efficient production of valuable chemical intermediates.
Exploration of this compound Derivatives in Specific Applied Research Areas
Research is actively exploring the conversion of this compound into derivatives with valuable applications in materials science and medicinal chemistry.
One notable industrial application is the synthesis of pyrimidine-dione derivatives. fishersci.cachemicalbook.com This is achieved by reacting this compound with an isocyanate in the presence of a nickel/N-heterocyclic carbene catalyst system. fishersci.cachemicalbook.com Pyrimidine-based structures are of significant interest as they form the core of many biologically active compounds.
In materials science, polymers derived from substituted alkynes are gaining attention. Research on the related monomer, 4-methyl-2-pentyne, has shown that its polymer, poly(4-methyl-2-pentyne) (PMP), can be used to create gas separation membranes with high selectivity for carbon dioxide (CO₂) over nitrogen. researchgate.net This suggests a promising future research direction for poly(this compound). The introduction of the bulkier tert-butyl group could further modify the polymer's physical properties, potentially leading to membranes with tailored gas permeability and selectivity for applications in carbon capture and industrial gas purification. d-nb.info
Another emerging area is the synthesis of organosilicon compounds through the hydrosilylation of this compound. pageplace.de This reaction involves the addition of a silicon-hydride bond across the alkyne's triple bond to create vinylsilanes. colab.ws These organosilicon derivatives are valuable intermediates in organic synthesis and can serve as precursors for advanced materials, including silicones and hybrid polymers. researchgate.netgoogle.com
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 4,4-dimethyl-2-pentyne, and how do reaction conditions influence yield?
Answer: this compound (C₇H₁₂, CAS 999-78-0) can be synthesized via alkyne alkylation or dehydrohalogenation. A common method involves reacting tert-butylacetylene derivatives with methyl halides under basic conditions (e.g., NaNH₂ in liquid NH₃) . Key considerations:
- Reagent purity : Impurities in tert-butyl precursors (e.g., 1-tert-butyl-1-propyne) reduce yields due to steric hindrance .
- Temperature control : Reactions above 0°C risk side reactions (e.g., over-alkylation); cryogenic conditions (-30°C) improve selectivity .
- Validation : Confirm product purity via GC-MS (retention time ~8.3 min) and compare with NIST reference spectra .
Q. Q2. What are the critical physical properties of this compound relevant to experimental design?
Answer: Key properties include:
Advanced Research Questions
Q. Q3. How can spectroscopic data (NMR, IR) resolve structural ambiguities in this compound derivatives?
Answer:
- ¹H NMR : The terminal alkyne proton (≡C-H) appears at δ 1.8–2.1 ppm, while methyl groups (C(CH₃)₂) resonate at δ 1.1–1.3 ppm . Absence of sp³ C-H signals confirms no isomerization to alkenes.
- IR Spectroscopy : The C≡C stretch appears at ~2100–2260 cm⁻¹. Compare with NIST reference data (IR peak: 2120 cm⁻¹) .
- Contradiction management : Discrepancies in peak positions may arise from solvent effects. Cross-validate with computational methods (e.g., DFT) .
Q. Q4. How do thermodynamic parameters (e.g., ΔvapH°) inform reaction scalability and safety protocols?
Answer:
- Vaporization enthalpy : ΔvapH° = 7.05 kcal/mol (NIST data) . High volatility necessitates closed-system reactors to prevent vapor accumulation.
- Thermal stability : Decomposition occurs above 150°C, releasing toxic gases (e.g., CO). Monitor via TGA/DSC during process optimization .
- Contradiction analysis : Conflicting ΔvapH° values (e.g., 7.04 vs. 7.05 kcal/mol) may stem from measurement techniques. Use averaged values with ±5% error margins in kinetic models .
Q. Q5. What strategies mitigate steric effects in catalytic reactions involving this compound?
Answer:
- Catalyst design : Use bulky ligands (e.g., P(t-Bu)₃) to enhance substrate-catalyst compatibility .
- Solvent effects : Low-polarity solvents (e.g., toluene) reduce steric crowding by stabilizing hydrophobic interactions .
- Kinetic profiling : Conduct time-resolved FTIR to identify intermediates and optimize reaction times .
Data Interpretation and Contradictions
Q. Q6. How should researchers address discrepancies in reported boiling points (e.g., 83°C vs. 82.6°C)?
Answer:
- Source evaluation : Prioritize peer-reviewed handbooks (e.g., CRC Handbook ) over vendor data.
- Experimental replication : Measure boiling points using calibrated equipment (e.g., microdistillation apparatus) and report pressure conditions .
- Statistical analysis : Apply Grubbs’ test to identify outliers in datasets .
Safety and Handling
Q. Q7. What are the critical safety protocols for storing and handling this compound?
Answer:
- Storage : Keep in flame-proof cabinets at -20°C under nitrogen .
- PPE : Use nitrile gloves and vapor-resistant goggles; avoid latex (permeability risk) .
- Spill management : Neutralize with dry sand; avoid water (immiscibility increases spread risk) .
Advanced Methodologies
Q. Q8. How can computational chemistry predict reaction pathways for this compound in gold(I)-catalyzed cyclizations?
Answer:
- DFT modeling : Calculate transition-state energies for alkyne-gold π-complexes using Gaussian09 with B3LYP/6-31G* basis set .
- Experimental validation : Compare computed activation barriers (ΔG‡) with kinetic data from UV-Vis monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
